molecular formula C24H28ClN3O6 B1233507 Clebopride maleate CAS No. 84370-95-6

Clebopride maleate

Cat. No.: B1233507
CAS No.: 84370-95-6
M. Wt: 489.9 g/mol
InChI Key: BCVIWCRZYPHHMQ-BTJKTKAUSA-N
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Description

Clebopride maleate, also known as this compound, is a useful research compound. Its molecular formula is C24H28ClN3O6 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Behavioral Effects in Rats Clebopride maleate, a selective D2 receptor antagonist, has been studied for its effects on the behavior of rats. Chronic injections in low doses influenced the emotional and motivational state of rats, showing depressive-like changes while simultaneously improving learning ability and exploratory reactions. This suggests potential applications in studying neurological and psychiatric conditions (Malyshev et al., 2013).

  • Transdermal Delivery Studies Research on the skin permeation of clebopride highlighted the potential of formulating clebopride for transdermal delivery. Using enhancers and vehicles, a gel formulation achieved significant permeation rates, suggesting applications in developing new drug delivery systems (Rhee et al., 2007).

  • Maternal Behavior in Rats Studies on clebopride's impact on maternal behavior in albino rats revealed that low concentrations of the drug affected parental care. This finding is significant for understanding the role of D2 receptors in behaviors related to postpartum depression (Tanaeva et al., 2012).

  • Pharmacokinetic Studies Clebopride malate's pharmacokinetics have been studied, with research focusing on developing sustained-release preparations. This highlights its potential for improved therapeutic applications through enhanced drug delivery systems (Ryou et al., 2000).

  • Synthetic Pathway Engineering Research in microbial production of maleate, a key component of this compound, has been conducted. By genetically modifying Escherichia coli, a synthetic pathway for maleate was created, offering insights into more efficient production methods for pharmaceuticals and other compounds (Noda et al., 2017).

  • In Vitro Analysis Techniques The development of an RP-HPLC method for quantifying clebopride in human plasma represents an important advancement in analytical techniques, facilitating further pharmacokinetic and pharmacodynamic studies (Ramalingam & Ekambaram, 2013).

Mechanism of Action

Target of Action

Clebopride maleate primarily targets dopamine receptors , specifically the D2 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

This compound acts as a dopamine antagonist . This means it binds to dopamine receptors, particularly D2 receptors, and inhibits their activity. By blocking these receptors, this compound can regulate dopamine levels in the body, which can help manage symptoms associated with functional gastrointestinal disorders .

Biochemical Pathways

By inhibiting dopamine receptors, this compound can alter these pathways and their downstream effects .

Pharmacokinetics

It is known that the compound is present in human urine in its unchanged form , suggesting that it may be excreted from the body without undergoing significant metabolic transformation.

Result of Action

This compound’s antagonistic action on dopamine receptors can lead to a variety of molecular and cellular effects. It is used to treat symptoms associated with functional gastrointestinal disorders, such as stomach ulcers, inflammation of the stomach and intestine, and indigestion . It can also help reduce symptoms like excessive air accumulation in the gut, nausea, and vomiting associated with stomach discomfort .

Safety and Hazards

Users are advised to avoid breathing mist, gas or vapours of Clebopride maleate. Contact with skin and eyes should be avoided. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Relevant Papers

There are several papers that discuss Clebopride maleate. For instance, one paper discusses the formulation and pharmacokinetic evaluation of sustained release preparation containing Clebopride Malate . Another paper discusses a phase I trial of Clebopride malate in cisplatin .

Biochemical Analysis

Biochemical Properties

Clebopride maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine antagonist, binding to dopamine receptors in the gastrointestinal tract and central nervous system. This interaction inhibits dopamine’s effects, leading to increased gastrointestinal motility and reduced nausea . Additionally, this compound interacts with serotonin receptors, further enhancing its prokinetic effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, it enhances acetylcholine release, which stimulates gastrointestinal smooth muscle contraction. This action improves gastric emptying and intestinal transit . Furthermore, this compound’s interaction with serotonin receptors modulates neurotransmitter release, affecting cell signaling pathways involved in gastrointestinal motility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine and serotonin receptors. By antagonizing dopamine receptors, it inhibits dopamine’s inhibitory effects on acetylcholine release, leading to increased gastrointestinal motility . Additionally, this compound’s interaction with serotonin receptors enhances its prokinetic effects by modulating neurotransmitter release and receptor activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained prokinetic and antiemetic effects, with no significant loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively enhances gastrointestinal motility and reduces nausea and vomiting . At higher doses, adverse effects such as extrapyramidal symptoms and hyperprolactinemia have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through N-dealkylation and hydroxylation reactions . The main metabolites include N-(4’-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide and N-(4’-piperidyl-2’-one)-2-methoxy-4-amino-5-chlorobenzamide . These metabolites are further conjugated with glucuronic acid and excreted in the urine . The metabolic pathways of this compound involve various enzymes, including cytochrome P450 isoforms .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, facilitating its uptake and distribution in target tissues . This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its site of action .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm and cell membrane . It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . Its activity and function are mainly determined by its interactions with receptors and transporters on the cell membrane .

Properties

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIWCRZYPHHMQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047787
Record name Clebopride maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74214-64-5, 84370-95-6
Record name Benzamide, 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74214-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clebopride maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clebopride maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEBOPRIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P42041X5SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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